molecular formula C15H12N2O2 B15066645 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-41-2

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B15066645
CAS No.: 656234-41-2
M. Wt: 252.27 g/mol
InChI Key: TUOZAOKOJMUWKB-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that combines an aminophenyl group and a hydroxyisoquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenylboronic acid with 5-hydroxyisoquinolin-1(2H)-one under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or diazonium salts for azo coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its combination of the aminophenyl and hydroxyisoquinolinone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

656234-41-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(3-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,16H2,(H,17,19)

InChI Key

TUOZAOKOJMUWKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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